

A Comprehensive Technical Guide to 3-Chloro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-iodobenzonitrile

Cat. No.: B1358899

[Get Quote](#)

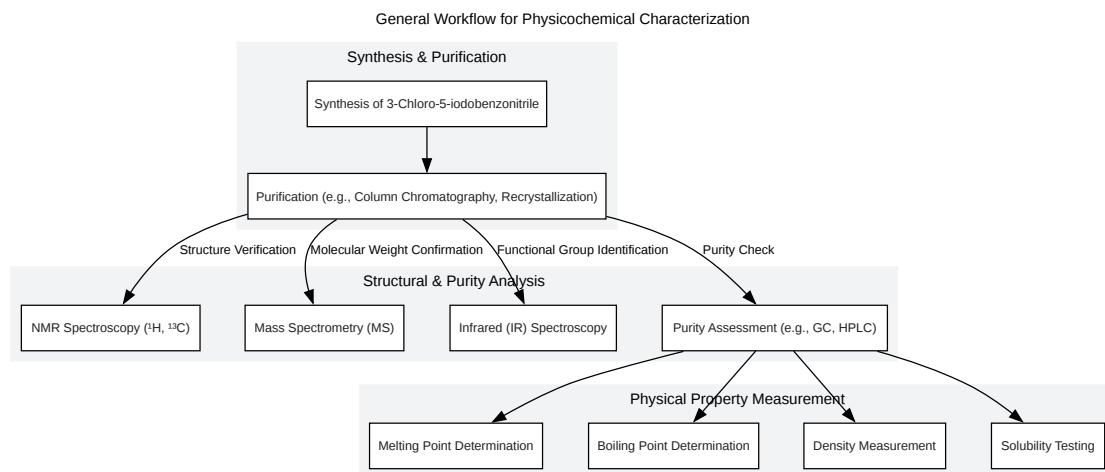
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental characterization, and applications of **3-Chloro-5-iodobenzonitrile**, a key intermediate in synthetic chemistry and drug discovery.

Core Physicochemical Properties

3-Chloro-5-iodobenzonitrile is a halogenated aromatic nitrile. Its structural features, including the chloro, iodo, and nitrile functional groups, make it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary


The following table summarizes the key physicochemical properties of **3-Chloro-5-iodobenzonitrile**.

Property	Value	Source
CAS Number	289039-30-1	[1] [2] [3]
Molecular Formula	C ₇ H ₃ ClIN	[1] [4] [5]
Molecular Weight	263.46 g/mol	[1] [4]
Appearance	White to off-white powder/solid	[6] [7]
Melting Point	No specific data available	
Boiling Point	275.4 ± 25.0 °C at 760 mmHg	[1] [4] [6]
Density	2.0 ± 0.1 g/cm ³	[1] [4] [6]
Flash Point	120.3 ± 23.2 °C	[1] [4]
Solubility	Insoluble in water (estimated); Soluble in common organic solvents like dichloromethane and chloroform. [7]	
LogP	2.99	[1]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C	[1]
Index of Refraction	1.673	[1]
Exact Mass	262.899872 u	[1]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for determining the physicochemical properties of chemical compounds like **3-Chloro-5-iodobenzonitrile** are crucial for ensuring data accuracy and reproducibility. Below are generalized methodologies for key experiments.

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei.

- Methodology: A sample of **3-Chloro-5-iodobenzonitrile** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The solution is placed in a strong magnetic field and irradiated with radio waves. ^1H NMR and ^{13}C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz for protons and 100 MHz for carbon. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).[8]

2. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and elemental composition.
- Methodology: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) with an electron ionization (EI) source can provide the exact mass of the molecule.[8]

3. Infrared (IR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- Methodology: A sample is exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the bonds within the molecule. The presence of a nitrile group ($\text{C}\equiv\text{N}$) would be indicated by a characteristic sharp absorption band.

4. Gas Chromatography (GC):

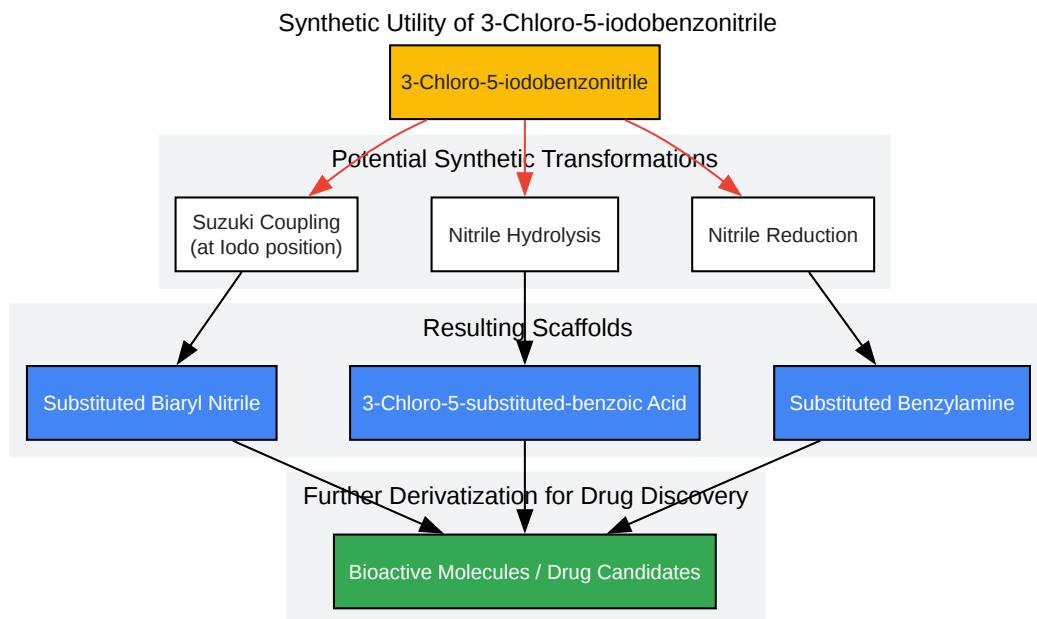
- Objective: To determine the purity of the compound.
- Methodology: A small amount of the sample is vaporized and injected into a gas chromatograph. The components of the sample are separated as they pass through a capillary column, and their retention times are recorded. The purity is determined by the relative area of the peak corresponding to **3-Chloro-5-iodobenzonitrile**.

5. Melting Point Determination:

- Objective: To determine the temperature range over which the solid compound transitions to a liquid.

- Methodology: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded.

6. Solubility Testing:


- Objective: To determine the solubility of the compound in various solvents.
- Methodology: A small, measured amount of **3-Chloro-5-iodobenzonitrile** is added to a known volume of a solvent (e.g., water, ethanol, dichloromethane) at a specific temperature. The mixture is agitated, and the solubility is observed and can be quantified.

Applications in Synthesis and Drug Discovery

3-Chloro-5-iodobenzonitrile is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups (nitrile, chloro, and iodo) on the benzene ring allows for a variety of chemical transformations.

The chloro and iodo substituents can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. These characteristics make it a valuable building block for creating libraries of compounds for drug screening.

Illustrative Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-5-iodobenzonitrile | CAS#:289039-30-1 | Chemsric [chemsrc.com]
- 2. 3-CHLORO-5-IODOBENZONITRILE | 289039-30-1 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 3-氯-5-碘苯腈_MSDS_密度_沸点_CAS号【289039-30-1】_化源网 [chemsrc.com]

- 5. PubChemLite - 3-chloro-5-iodobenzonitrile (C7H3ClIN) [pubchemlite.lcsb.uni.lu]
- 6. 3-CHLORO-5-IODOBENZONITRILE CAS#: 289039-30-1 [m.chemicalbook.com]
- 7. 3-Chloro-5-Iodobenzonitrile Manufacturer & Supplier China | Properties, Uses, Safety Data | Buy High Purity 3-Chloro-5-Iodobenzonitrile Online [nj-finechem.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Chloro-5-iodobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358899#physicochemical-properties-of-3-chloro-5-iodobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com